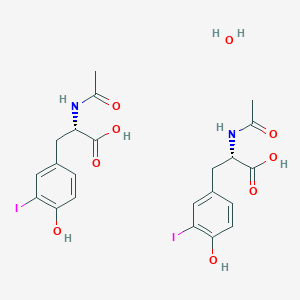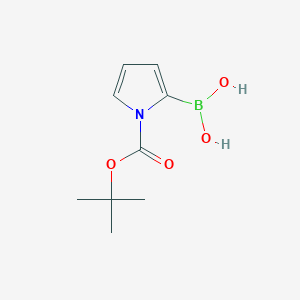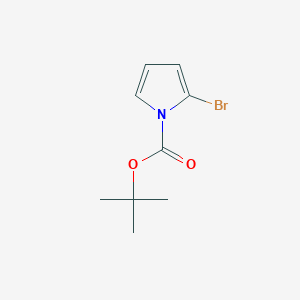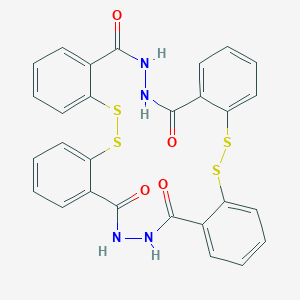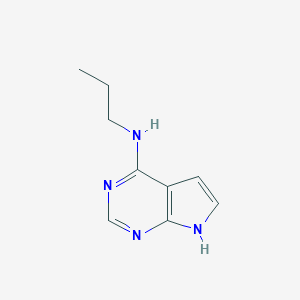
6-Propylamino-7-deazapurine
Übersicht
Beschreibung
6-Propylamino-7-deazapurine is a derivative of 7-deazapurine, a class of nucleoside analogs. These compounds are structurally diverse and have been studied for their potential in various biological applications.
Synthesis Analysis
- The synthesis of 7-deazapurine derivatives often involves glycosylation reactions. For instance, glycosylation of 7-halogenated 6-chloro-2-pivaloylamino-7-deazapurines with specific ribofuranoses can yield beta-D-nucleosides, which are then transformed into novel 7-halogenated 7-deazapurine ribonucleosides (Seela & Peng, 2006).
- Another approach involves the glycosylation of nonfunctionalized 6-chloro-7-deazapurine followed by amination and deprotection, leading to compounds like tubercidin (Ingale, Leonard, & Seela, 2018).
Molecular Structure Analysis
- Molecular modeling and conformational analysis of 7-deazapurine ribonucleosides indicate that these compounds typically exist in a preferred S conformation in solution, which is significant for their biological activity (Seela & Peng, 2006).
Chemical Reactions and Properties
- 7-Deazapurine derivatives can undergo various chemical reactions, such as the palladium-catalyzed Sonogashira cross-coupling reaction, to produce 7-alkynyl derivatives, which are significant for further chemical modifications (Seela & Peng, 2006).
- These compounds can be synthesized to carry reactive substituents, allowing for further chemical transformations and applications (Seela & Peng, 2006).
Physical Properties Analysis
- The physical properties of 7-deazapurine derivatives are often characterized by their conformational preferences in solution, which can be deduced from proton coupling constants and computational analysis (Seela & Peng, 2006).
Chemical Properties Analysis
- The chemical properties of 7-deazapurine derivatives include their reactivity in glycosylation reactions and their ability to form stable nucleosides with various substituents, which is crucial for their biological activity (Ingale, Leonard, & Seela, 2018).
- Their chemical stability and reactivity under different conditions can also be significant, depending on the nature of substituents and protective groups used in their synthesis (Ingale, Leonard, & Seela, 2018).
Safety And Hazards
The safety data sheet for a similar compound, 6-Chloro-7-deazapurine, indicates that it is toxic if swallowed5. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area5. In case of skin contact, it is advised to wash off immediately with plenty of water5. If swallowed, immediate medical attention is required5.
Zukünftige Richtungen
The future directions for the research and development of 6-Propylamino-7-deazapurine are not explicitly mentioned in the retrieved data. However, the identification of the 7-deazapurine heterocycle as a superior template (vs purine) and its elaboration by introduction of C4-benzenesulfonamide and C7- and C8–7-deazapurine substituents produced compounds with substantial improvements in potency (>1000-fold), general kinase selectivity (10-fold improvement), and pharmacokinetic properties6. This suggests potential future directions in the development of novel antiviral drugs and anticancer agents2.
Eigenschaften
IUPAC Name |
N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-2-4-10-8-7-3-5-11-9(7)13-6-12-8/h3,5-6H,2,4H2,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDJBPNSUMCAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=NC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398958 | |
| Record name | 6-Propylamino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propylamino-7-deazapurine | |
CAS RN |
60972-21-6 | |
| Record name | 6-Propylamino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)

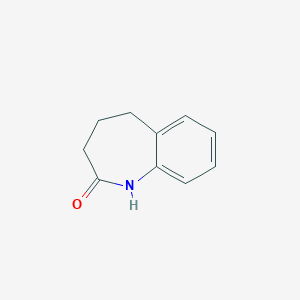
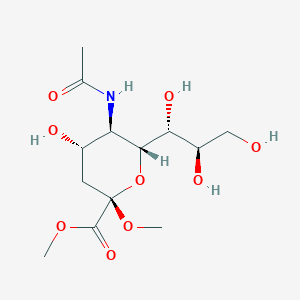

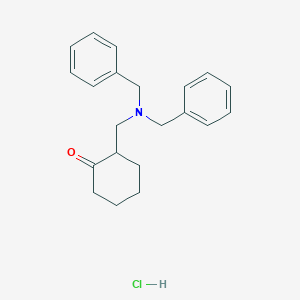

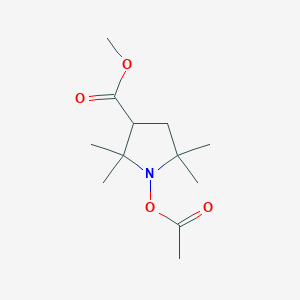

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)
